molecular formula C9H6Cl2O B1322923 4,5-dichloro-2,3-dihydro-1H-inden-1-one CAS No. 69392-64-9

4,5-dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1322923
CAS No.: 69392-64-9
M. Wt: 201.05 g/mol
InChI Key: KYWOFYRNDCXWHN-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O It is a derivative of indanone, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,5-dichloro-1H-inden-1-one.

    Reduction: Reduction reactions can convert it to 4,5-dichloro-2,3-dihydro-1H-indene.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,5-Dichloro-1H-inden-1-one.

    Reduction: 4,5-Dichloro-2,3-dihydro-1H-indene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure but with chlorine atoms at different positions.

    2,3-Dihydro-1H-inden-1-one: Lacks the chlorine substituents.

    4,5-Dichloro-1H-inden-1-one: Oxidized form of the compound.

Uniqueness

4,5-Dichloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4 and 5 positions enhances its reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

4,5-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWOFYRNDCXWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4,5-dichloro-1-indanone is prepared as in Example 15 for the preparation of 6,7-dichloro-1-indanone but star6ing with 26 g of 3-(2,3-dichlorophenyl)propionic acid, 138 ml of thionyl chloride, 550 ml of anhydrous dichloromethane and 20.5 g of aluminium chloride. After recrystallization from 100 ml of boiling ethanol, 12.67 g of 4,5-dichloro-1-indanone are thus obtained which melt at 78° C.
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26 g
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20.5 g
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550 mL
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